
p38 MAPK-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p38 MAPK-IN-3 is a small molecule inhibitor that targets the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for cellular responses to stress and inflammation. This compound has been studied for its potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p38 MAPK-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of the molecule, often through cyclization reactions.
Functionalization: Introduction of various functional groups to the core structure to enhance its activity and selectivity.
Purification: The final compound is purified using techniques such as chromatography to ensure its purity and potency.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
p38 MAPK-IN-3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
p38 MAPK-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the p38 MAPK pathway and its role in various chemical processes.
Biology: Employed in cellular and molecular biology to investigate the effects of p38 MAPK inhibition on cell signaling, gene expression, and cellular responses to stress.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, cancer, and neurodegenerative disorders. It has shown promise in preclinical studies for reducing inflammation and tumor growth.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the p38 MAPK pathway.
Wirkmechanismus
p38 MAPK-IN-3 exerts its effects by inhibiting the activity of p38 MAPK, a key enzyme in the MAPK signaling pathway. This inhibition prevents the phosphorylation and activation of downstream targets, thereby modulating cellular responses to stress and inflammation. The molecular targets of this compound include various transcription factors and kinases involved in cell survival, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SB203580: Another p38 MAPK inhibitor with a similar mechanism of action but different chemical structure.
VX-702: A potent p38 MAPK inhibitor used in clinical trials for inflammatory diseases.
BIRB 796: A highly selective p38 MAPK inhibitor with applications in cancer and inflammatory research.
Uniqueness
p38 MAPK-IN-3 is unique in its specific binding affinity and selectivity for the p38 MAPK pathway. Its distinct chemical structure allows for more targeted inhibition, potentially reducing off-target effects and improving therapeutic outcomes.
Eigenschaften
Molekularformel |
C22H17BrO2 |
|---|---|
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
(E)-3-[4-(4-bromophenoxy)phenyl]-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H17BrO2/c1-16-2-7-18(8-3-16)22(24)15-6-17-4-11-20(12-5-17)25-21-13-9-19(23)10-14-21/h2-15H,1H3/b15-6+ |
InChI-Schlüssel |
UJDVTNCUWCRNKC-GIDUJCDVSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC3=CC=C(C=C3)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


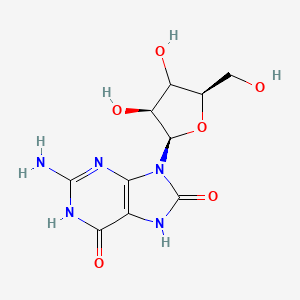
![N-[1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401145.png)
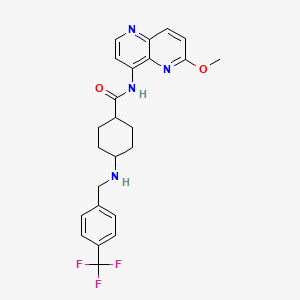
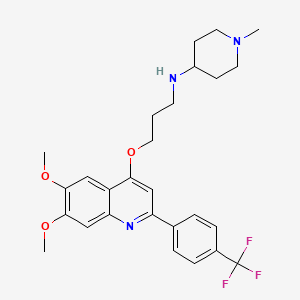
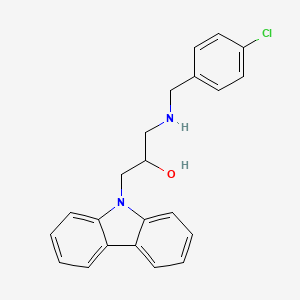
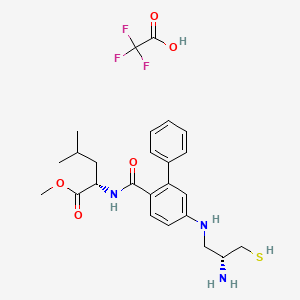
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one](/img/structure/B12401160.png)
![N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B12401182.png)
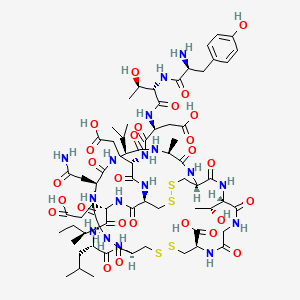
![HBcAg [Hepatitis B virus] (18-27)](/img/structure/B12401186.png)
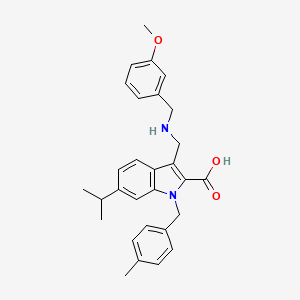

![5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3](/img/structure/B12401212.png)

